The oxazolidinone class of antibiotics has emerged as a significant advancement in the treatment of multidrug-resistant Gram-positive bacterial infections. These synthetic agents, including linezolid and eperezolid, have shown efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci37. The unique mechanism of action of oxazolidinones, which involves the inhibition of protein synthesis at an early stage, distinguishes them from other antibiotics and has been the subject of extensive research356. Additionally, the chromanone derivative, (+)-12-Oxocalanolide A, has been identified as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential applications in the treatment of HIV10.
Oxazolidinones exert their antibacterial effects by inhibiting the initiation of protein synthesis in bacteria. They prevent the formation of the initiation complex necessary for protein synthesis by blocking the binding of N-formylmethionyl-tRNA to the ribosome15. This inhibition occurs at the peptidyl transferase center (PTC) of the ribosome, where oxazolidinones interact with the A site, impeding the placement of aminoacyl-tRNA24. The binding sites for oxazolidinones have been identified on both the 30S and 50S ribosomal subunits, with specific interactions occurring at the 23S rRNA36. Resistance to oxazolidinones is rare but has been associated with mutations in the 23S rRNA37. In the context of HIV treatment, (+)-12-Oxocalanolide A inhibits the reverse transcriptase enzyme, which is crucial for viral replication, and has shown activity against various HIV strains resistant to other NNRTIs10.
Oxazolidinones have been primarily used in the clinical treatment of Gram-positive bacterial infections, including those caused by resistant strains. Linezolid, the first oxazolidinone to be clinically available, has been utilized for treating infections such as pneumonia, skin infections, and other soft tissue infections79. The pharmacokinetic properties of oxazolidinones, including their ability to penetrate and accumulate in tissues such as bone, lung, and cerebrospinal fluid, make them suitable for treating surgical infections and other complex conditions7. Beyond their antibacterial use, oxazolidinones have also shown potential in antiviral therapy. Specifically, (+)-12-Oxocalanolide A has demonstrated in vitro activity against HIV, including strains resistant to other antiretroviral drugs, suggesting a possible role in the treatment of HIV infections10.
CAS No.: 127414-85-1
CAS No.: 4682-50-2
CAS No.: 87051-15-8
CAS No.: 607-14-7
CAS No.: 83768-87-0